molecular formula C15H17NO B3143423 4-[2-(Benzylamino)ethyl]phenol CAS No. 52447-50-4

4-[2-(Benzylamino)ethyl]phenol

Cat. No. B3143423
CAS RN: 52447-50-4
M. Wt: 227.3 g/mol
InChI Key: DAKFPYXAXDNNMV-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Combine tyramine (5.0 g, 36.4 mmol), benzaldehyde (3.8 ml, 37.2 mmol) in MeOH (46 mL), heat at reflux for 2 h. Cool the mixture at 0° C. and add NaBH4 (1.44 g, 38.2 mmol). Stir at room temperature overnight. Remove most of MeOH, add H2O and stir for 2 h. Filter the mixture and wash the white solid with water. Dry the solid precipitate under vacuum at 40° C. overnight to afford the title compound (7.53 g, 91%). Electrospray MS M+1 ion=228, 1H-NMR (methanol-d4, 300 MHz): 7.40-7.20 (m, 5H), 7.03-6.95 (m, 2H), 6.73-6.65 (m, 2H), 3.75 (s, 2H), 2.85-2.65 (m, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[BH4-].[Na+]>CO>[CH2:11]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Remove most of MeOH
ADDITION
Type
ADDITION
Details
add H2O
STIRRING
Type
STIRRING
Details
stir for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter the mixture
WASH
Type
WASH
Details
wash the white solid with water
CUSTOM
Type
CUSTOM
Details
Dry the solid precipitate under vacuum at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.53 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.